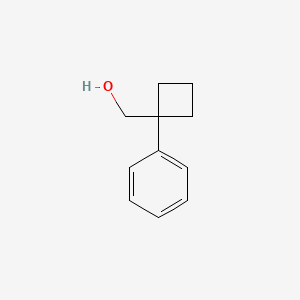

(1-Phenylcyclobutyl)methanol

Description

(1-Phenylcyclobutyl)methanol is a cyclobutane derivative featuring a phenyl group and a hydroxymethyl (-CH₂OH) substituent attached to the same carbon atom of the four-membered ring. Its molecular formula is C₁₁H₁₄O, with a calculated molar mass of 162.23 g/mol. The phenyl group introduces aromaticity and hydrophobicity, while the hydroxymethyl group contributes polarity, enabling hydrogen bonding. The compound’s stereoelectronic properties are influenced by the strained cyclobutane ring, which may affect reactivity and stability compared to larger cyclic analogs .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(1-phenylcyclobutyl)methanol |

InChI |

InChI=1S/C11H14O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |

InChI Key |

OVUJZRDYWMZBBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclobutyl)methanol typically involves the cyclization of phenyl-substituted precursors. One common method is the reduction of (1-Phenylcyclobutyl)carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of (1-Phenylcyclobutyl)methanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to achieve the reduction of the corresponding ketone or ester intermediates.

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form (1-Phenylcyclobutyl)methane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: (1-Phenylcyclobutyl)ketone or (1-Phenylcyclobutyl)aldehyde

Reduction: (1-Phenylcyclobutyl)methane

Substitution: (1-Phenylcyclobutyl)chloride or (1-Phenylcyclobutyl)bromide

Scientific Research Applications

(1-Phenylcyclobutyl)methanol has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various cyclobutyl derivatives and can be used in studying reaction mechanisms and stereochemistry.

Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Phenylcyclobutyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s stability and activity in biological systems.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight: The phenyl-substituted derivative (target compound) has a significantly higher molar mass (162.23 g/mol) than methyl- or methylamino-substituted analogs due to the aromatic ring.

- Polarity: The hydroxymethyl group in all compounds confers polarity, but the phenyl group in the target compound reduces overall hydrophilicity compared to the methylamino analog, which has hydrogen-bonding capacity .

- Functional Diversity : The hydrochloride salt in the dimethylamine derivative () introduces ionic character, enhancing water solubility relative to neutral alcohols .

Chromatographic Behavior

Chromatographic data from pharmacopeial standards () reveals how structural modifications impact retention times (Table 1). For example:

- N-{3-Methyl-1-(1-phenylcyclobutyl)-butyl}-N,N-dimethylamine hydrochloride exhibits a relative retention time (RRT) of 0.33 under gas chromatography (GC) conditions with a non-polar column.

- Chlorophenyl analogs (e.g., 4-chlorophenylcyclobutyl derivatives) show varied RRTs, indicating that electron-withdrawing substituents further influence retention .

Hypothetical Chromatographic Behavior of (1-Phenylcyclobutyl)methanol:

- The target compound’s phenyl group would likely increase retention time in non-polar GC columns compared to (1-methylcyclobutyl)methanol due to enhanced hydrophobicity.

Biological Activity

(1-Phenylcyclobutyl)methanol is a cyclobutane derivative that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

(1-Phenylcyclobutyl)methanol features a cyclobutane ring substituted with a phenyl group and a hydroxymethyl group. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The mechanism by which (1-Phenylcyclobutyl)methanol exerts its biological effects involves:

- Interaction with Receptors : It has been identified as a selective agonist for the 5-HT2C serotonin receptor, which plays a crucial role in appetite regulation and mood stabilization. Activation of this receptor can lead to decreased food intake and weight management, making it relevant for obesity treatment .

- Enzyme Modulation : The compound may also influence various metabolic pathways by interacting with enzymes, potentially altering their activity and leading to significant biological effects.

Pharmacological Applications

Research indicates that (1-Phenylcyclobutyl)methanol has several pharmacological applications:

- Anti-obesity Effects : The activation of 5-HT2C receptors is linked to weight management and appetite suppression. Studies suggest that compounds targeting this receptor can be effective in treating obesity and related metabolic disorders .

- Psychiatric Disorders : Given its action on serotonin receptors, it may also have potential applications in treating psychiatric disorders such as schizophrenia, anxiety, and depression by modulating serotonergic signaling pathways .

Case Studies

- Weight Management in Animal Models : Research involving knockout mice lacking the 5-HT2C receptor demonstrated significant weight gain, underscoring the receptor's role in appetite control. Administration of (1-Phenylcyclobutyl)methanol in these models showed reduced food intake and weight stabilization .

- Cognitive Effects : In studies examining cognitive function, compounds acting on the 5-HT2C receptor were found to improve cognitive performance while reducing anxiety-like behaviors in animal models .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of (1-Phenylcyclobutyl)methanol:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (3-Fluoro-1-phenylcyclobutyl)methanol | Contains fluorine; used in drug synthesis | Potentially interacts with different targets |

| (3-Fluoro-1-phenylcyclobutanone) | Lacks hydroxymethyl group; different reactivity | Less effective on serotonin receptors |

| (3-Fluoro-1-phenylcyclobutylamine) | Contains amine; alters interaction dynamics | May have different therapeutic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.